
Ethyl 6-chloropurine-9-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-chloro-9H-purine-9-carboxylate is a heterocyclic compound with the molecular formula C₈H₇ClN₄O₂ It is a derivative of purine, a nitrogen-containing heterocycle that is a fundamental component of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-9H-purine-9-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-chloro-9H-purine-9-carboxylate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency of the final product.
化学反应分析
Types of Reactions
Ethyl 6-chloro-9H-purine-9-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The purine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of 6-substituted purine derivatives.
Oxidation and Reduction: Various oxidized or reduced purine derivatives.
Hydrolysis: Formation of 6-chloro-9H-purine-9-carboxylic acid.
科学研究应用
Ethyl 6-chloro-9H-purine-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential role in modulating biological pathways involving purine metabolism.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of ethyl 6-chloro-9H-purine-9-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or modulate the activity of these enzymes, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Chloropurine: A precursor and intermediate in the synthesis of various purine derivatives.
9-Alkyl-9H-purines: Compounds with alkyl groups at the 9-position, exhibiting different biological activities.
9-Sulfonyl-9H-purines: Known for their antiviral properties, particularly against hepatitis C virus.
Uniqueness
Ethyl 6-chloro-9H-purine-9-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and development.
属性
CAS 编号 |
18753-73-6 |
|---|---|
分子式 |
C8H7ClN4O2 |
分子量 |
226.62 g/mol |
IUPAC 名称 |
ethyl 6-chloropurine-9-carboxylate |
InChI |
InChI=1S/C8H7ClN4O2/c1-2-15-8(14)13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,2H2,1H3 |
InChI 键 |
NOUZMDYEPFUKKW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1C=NC2=C1N=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


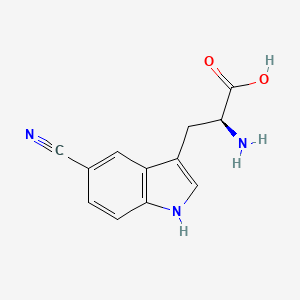
![1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11879205.png)
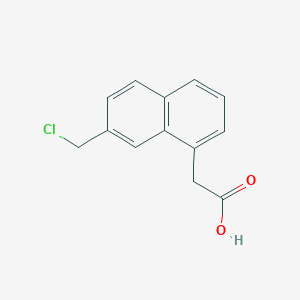
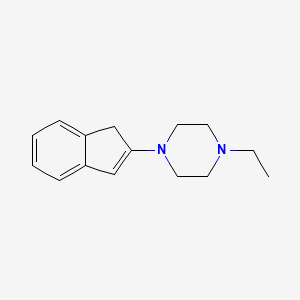
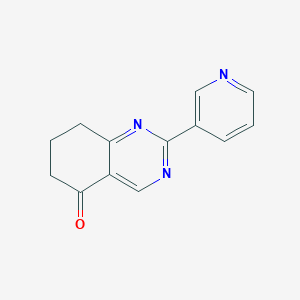
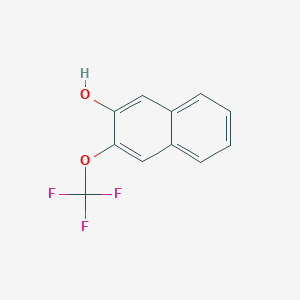
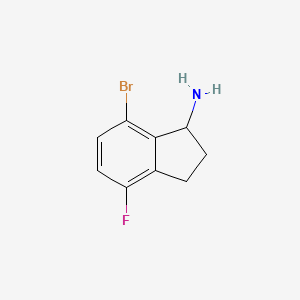


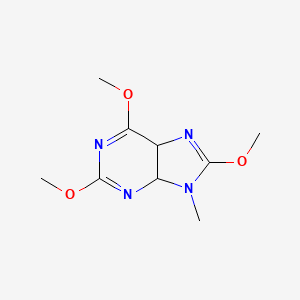


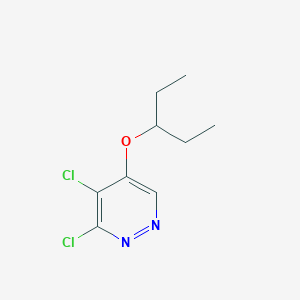
![5-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11879274.png)
